molecular formula C7H8ClNO2 B6327608 2-Chloro-3-(methoxymethoxy)pyridine CAS No. 862667-72-9

2-Chloro-3-(methoxymethoxy)pyridine

Cat. No.: B6327608
CAS No.: 862667-72-9
M. Wt: 173.60 g/mol
InChI Key: KXLDXKULFBUWIT-UHFFFAOYSA-N
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Description

2-Chloro-3-(methoxymethoxy)pyridine ( 111108-62-4) is a versatile pyridine-based building block with the molecular formula C 7 H 8 ClNO and a molecular weight of 157.60 . This compound features a chloropyridine core that is strategically functionalized with a methoxymethyl ether group at the 3-position, making it a valuable intermediate for sophisticated synthetic applications. The primary value of this reagent lies in its potential as a key synthetic intermediate in research and development. Pyridine derivatives with chloro and alkoxy substituents, such as this one, are frequently employed in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals . The chloropyridine moiety is a common pharmacophore in drugs targeting neurological disorders, infections, and other conditions, while the (methoxymethoxy) group can serve as a protected alcohol or a functional handle for further chemical modification . Its reactivity profile allows researchers to use it in cross-coupling reactions, nucleophilic substitutions, and as a precursor for more complex molecular architectures. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-3-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLDXKULFBUWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-3-hydroxypyridine

The synthesis of 2-chloro-3-hydroxypyridine serves as a critical precursor. A patented method (EP0939079B1) describes its preparation through the reaction of 2-aminomethylfuran with chlorine gas in hydrochloric acid, followed by pH adjustment with sodium hydroxide.

Key Steps :

  • Chlorination :

    • Reagents : Chlorine gas, hydrochloric acid, sodium hydroxide.

    • Conditions : Temperature maintained at 80°C, pH stabilized between -0.5 and 1.

    • Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating amino group, directing chlorine to position 2.

    • Yield : 85% after purification.

  • Isolation :

    • Cooling the reaction mixture to 0–5°C precipitates the product, which is filtered and washed with sodium chloride solution.

Methoxymethylation of the Hydroxyl Group

The hydroxyl group at position 3 is protected as a methoxymethyl ether using chloromethyl methyl ether (MOMCl) under basic conditions.

Procedure :

  • Deprotonation : 2-Chloro-3-hydroxypyridine is treated with a strong base (e.g., sodium hydride) in anhydrous DMF.

  • MOM Protection : MOMCl is added dropwise at 0°C, followed by stirring at room temperature.

  • Workup : The product is extracted with dichloromethane, washed with water, and purified via distillation or recrystallization.

Typical Yields : 75–90% (based on analogous protection reactions).

Alternative Route: Direct Chlorination of 3-(Methoxymethoxy)pyridine

Synthesis of 3-(Methoxymethoxy)pyridine

While less common, this route begins with the protection of 3-hydroxypyridine:

  • MOM Protection : 3-Hydroxypyridine reacts with MOMCl in the presence of NaH/DMF.

  • Chlorination : The resulting 3-(methoxymethoxy)pyridine undergoes chlorination at position 2.

Chlorination Methods :

  • POCl₃/PCl₅ System : Heating with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 115°C for 2 hours.

  • Selectivity Challenges : The MOM group’s ortho/para-directing nature competes with pyridine’s inherent meta-directing effects, often leading to mixtures.

  • Yield : ~65% (estimated from analogous chlorinations).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Via 2-Chloro-3-hydroxypyridine High regioselectivity; Established protocolRequires handling chlorine gas85% (Step 1)
Direct Chlorination Avoids multi-step protectionPoor regioselectivity; Complex purification~65%

Mechanistic Insights and Optimization

Regioselectivity in Chlorination

The position of chlorination is influenced by:

  • Electronic Effects : The MOM group’s electron-donating nature directs electrophiles to ortho/para positions.

  • Steric Factors : Bulky substituents at position 3 may hinder substitution at adjacent positions.

Optimization Strategies :

  • Use of Lewis acids (e.g., FeCl₃) to enhance electrophilicity.

  • Low-temperature reactions to favor kinetic over thermodynamic products.

Protection Group Stability

The MOM group is stable under acidic and mild basic conditions but cleaved by strong acids (e.g., HCl in dioxane). This stability allows sequential functionalization without deprotection.

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

  • Cost Efficiency : POCl₃ is preferred over chlorine gas for safety and handling.

  • Catalytic Methods : Transition metal catalysts (e.g., Pd for cross-coupling) remain underexplored but promising.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under varied conditions:

  • Amination : Reaction with amines (e.g., aniline derivatives) using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 100°C yields 2-amino-3-(methoxymethoxy)pyridine derivatives .

  • Suzuki Coupling : Cross-coupling with arylboronic acids via Pd catalysis forms biaryl derivatives. For example, coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane produces 2-aryl-3-(methoxymethoxy)pyridines.

Table 1: Substitution Reaction Examples

Reaction TypeReagents/ConditionsProductYieldSource
AminationAniline, Pd(OAc)₂, Xantphos, 100°C2-Amino derivative65–78%
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Phenyl derivative82%

Methoxymethoxy Group Reactivity

The methoxymethoxy (-OCH₂OCH₃) group at position 3 undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with HCl (2M) in THF/H₂O (1:1) at 60°C cleaves the protecting group to yield 3-hydroxypyridine derivatives.

  • Deprotection : Use of TFA in dichloromethane (DCM) at room temperature also removes the methoxymethoxy group efficiently.

Halogenation and Functionalization

The pyridine ring can undergo electrophilic substitution, though the electron-withdrawing chloro and methoxymethoxy groups direct reactivity:

  • Nitration : Nitration with HNO₃/H₂SO₄ at 0°C primarily occurs at position 5 due to meta-directing effects of the substituents .

  • Bromination : NBS in DMF introduces bromine at position 4, forming 2-chloro-4-bromo-3-(methoxymethoxy)pyridine .

Table 2: Halogenation Outcomes

ReactionConditionsMajor ProductSelectivitySource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative>90%
BrominationNBS, DMF, 25°C4-Bromo derivative85%

Oxidation and Reduction

  • Oxidation : The methoxymethoxy group resists oxidation, but the pyridine ring can be oxidized to N-oxide using mCPBA in DCM.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, retaining the chloro and methoxymethoxy groups .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(methoxymethoxy)pyridine serves as a building block for developing pharmaceuticals. Its derivatives have shown potential in targeting specific enzymes or receptors, contributing to the synthesis of drug candidates with enhanced bioactivity.

Research indicates that compounds derived from this pyridine can exhibit significant biological activities, including:

  • Anticancer Properties : Studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines (e.g., A-549 lung cancer cells) by inhibiting cell proliferation .
  • Antimicrobial Activity : Some derivatives have displayed effectiveness against bacterial strains, highlighting their potential as antimicrobial agents.

Agrochemicals

The compound's derivatives are also being explored for use in agrochemicals, particularly as herbicides or fungicides. Their ability to interact with biological systems makes them suitable candidates for agricultural applications.

Case Studies and Research Findings

Study Findings
Anticancer Activity Study Derivatives of this compound showed significant cytotoxicity against A-549 lung cancer cells with IC50 values indicating potent activity .
Synthesis of Novel Derivatives Research focused on synthesizing new derivatives using this compound as an intermediate, leading to improved pharmacological profiles compared to existing drugs .
Environmental Impact Assessments Studies have assessed the environmental product mass intensity of synthesized compounds, emphasizing the importance of sustainable practices in chemical synthesis .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methoxymethoxy)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxymethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Structural analogues of 2-Chloro-3-(methoxymethoxy)pyridine vary in substituent type, position, and functional groups, leading to differences in chemical properties and applications. Below is a detailed analysis:

Substituent Variations on the Pyridine Ring

Table 1: Comparison of Substituent Effects
Compound Name CAS RN Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 1967-88-0 2-Cl, 3-(OCH2OCH3) C7H7ClNO2 187.59 Pharmaceutical intermediate
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine 1207973-14-5 2-Cl, 3-(OCH2OCH3), 4-I C7H6ClINO2 315.49 Halogenated intermediate for coupling reactions
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine 256473-04-8 2-Cl, 3-(OCH2CF3) C7H5ClF3NO 211.57 Agrochemical synthesis (enhanced lipophilicity)
2-Chloro-3-(trifluoromethyl)pyridine 65753-47-1 2-Cl, 3-CF3 C6H3ClF3N 195.55 Drug discovery (bioactivity enhancer)
2-Chloro-3-methoxy-5-methylpyridine N/A 2-Cl, 3-OCH3, 5-CH3 C7H8ClNO 171.60 Specialty chemical synthesis
4-Chloro-3-methoxy-2-methylpyridine 107512-34-5 4-Cl, 3-OCH3, 2-CH3 C7H8ClNO 157.60 Catalysis and ligand design
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl (-CF3) group in 2-Chloro-3-(trifluoromethyl)pyridine increases electron-withdrawing effects, improving stability in metabolic pathways .
  • Methoxymethoxy (-OCH2OCH3) in the parent compound balances solubility and reactivity, enabling selective functionalization .

Halogen Diversity :

  • Iodine in 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine allows for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in polyaromatic systems .
  • Chlorine’s smaller size facilitates nucleophilic displacement, as seen in Rabeprazole intermediates .

Positional Isomerism :

  • 4-Chloro-3-methoxy-2-methylpyridine demonstrates how substituent positions alter steric hindrance, affecting catalytic activity in coordination chemistry .

Physicochemical and Market Trends

Table 2: Physicochemical and Commercial Data
Compound Name Purity (%) Melting Point (°C) Boiling Point (°C) Market Demand (2025) Key Players
This compound 95.0 Not reported Not reported Moderate CymitQuimica, Fluorochem
2-Chloro-3-(trifluoromethyl)pyridine ≥98.0 45–47 180–182 High Shandong Huimeng Bio-Tech, Tocopharm
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine 95.0 Not reported Not reported Emerging Biosynth
Insights:
  • Purity Requirements : High-purity (≥99%) grades of 2-Chloro-3-(trifluoromethyl)pyridine are prioritized for sensitive pharmaceutical applications, whereas ≥98% grades are cost-effective for agrochemicals .
  • Market Drivers : Demand for this compound is driven by its role in synthesizing proton pump inhibitors (e.g., Rabeprazole) , while fluorinated derivatives dominate in herbicide development .

Biological Activity

2-Chloro-3-(methoxymethoxy)pyridine (CAS Number: 862667-72-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis, and biological applications.

Chemical Structure

The molecular formula of this compound is C7_7H8_8ClNO2_2, with a molecular weight of approximately 175.69 g/mol. The structure features a pyridine ring substituted with a chlorine atom and a methoxymethoxy group, which may influence its chemical reactivity and biological properties.

Biological Activity

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives. Although specific data on this compound is limited, related compounds in the pyridine class have shown significant activity against various bacterial strains. For instance, pyridine derivatives have been noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity
Pyridine-based compounds are often explored for their anticancer properties. Research indicates that certain substitutions on the pyridine ring can enhance cytotoxicity against cancer cell lines. While direct studies on this compound are scarce, its structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Kynurenine Pathway Inhibition
Emerging evidence suggests that compounds targeting the kynurenine pathway may hold therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. The unique structure of this compound may allow it to act as an inhibitor in this pathway, although specific studies are needed to confirm this activity .

Synthesis

The synthesis of this compound typically involves several steps, including chlorination and methoxymethylation of pyridine derivatives. The use of optimized reaction conditions and catalysts can enhance yield and purity. For large-scale production, continuous flow reactors are often employed to improve efficiency .

Case Studies

  • Antimicrobial Efficacy : In one study, a series of pyridine derivatives were synthesized and tested for antimicrobial activity. Compounds with similar structures to this compound exhibited varying degrees of inhibition against common pathogens, indicating the potential for further investigation into this compound's efficacy .
  • Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of various pyridine derivatives on cancer cell lines. The results suggested that modifications to the pyridine ring could significantly alter biological activity, warranting further research into this compound's effects on specific cancer types .

Comparative Analysis

The following table summarizes key features and biological activities of related pyridine compounds:

Compound NameMolecular FormulaNotable Biological Activity
This compoundC7_7H8_8ClNO2_2Potential antimicrobial and anticancer properties
4-Bromo-2-chloro-3-(methoxymethoxy)pyridineC7_7H8_8BrClNO2_2Antimicrobial activity against Gram-positive bacteria
4-Bromo-3-chloro-2-methoxypyridineC7_7H7_7BrClNO2_2Cytotoxic effects in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-Chloro-3-(methoxymethoxy)pyridine, and how are regioselectivity challenges addressed?

  • The compound is synthesized via regiocontrolled polyarylation of pyridine derivatives, leveraging protective group chemistry. Key steps include introducing the methoxymethoxy group at the 3-position through nucleophilic substitution or coupling reactions. Reaction conditions (e.g., temperature, catalyst choice) are critical to minimize regioisomeric byproducts. For example, using palladium catalysts in Suzuki-Miyaura couplings ensures selective functionalization . Methoxymethoxy acts as a protective group, requiring anhydrous conditions to prevent premature hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves substitution patterns (e.g., distinguishing between 2- and 4-chloro isomers). X-ray crystallography (using programs like SHELXL ) is definitive for structural elucidation when NMR data are ambiguous. HPLC/GC-MS identifies regioisomeric impurities, with retention times calibrated against synthetic standards .

Q. How does the methoxymethoxy group influence the compound’s reactivity in further derivatization?

  • The methoxymethoxy group is electron-donating, directing electrophilic substitutions to the pyridine ring’s 4- or 6-positions. However, its labile nature under acidic/basic conditions necessitates protective group strategies. For example, in cross-coupling reactions, mild bases (e.g., K₂CO₃) and low temperatures preserve the group during Buchwald-Hartwig aminations .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

  • Discrepancies in NMR assignments (e.g., overlapping signals) are resolved via single-crystal X-ray diffraction . SHELX refinement provides bond-length and angle data, validating computational models (e.g., DFT-optimized geometries). For example, crystallography can distinguish between tautomeric forms or confirm the orientation of the methoxymethoxy group in sterically crowded environments .

Q. What strategies prevent premature deprotection of the methoxymethoxy group in multi-step syntheses?

  • Condition optimization : Avoid protic solvents (e.g., MeOH) and strong acids/bases. Use Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts acylations without hydrolyzing the protective group. Inert atmospheres (N₂/Ar) reduce oxidative degradation. Post-reaction quenching with mild reagents (e.g., NaHCO₃) ensures stability .

Q. How do steric and electronic factors affect cross-coupling reactions with this compound?

  • The 2-chloro group is a better leaving group than the 3-methoxymethoxy, favoring Suzuki couplings at the 2-position. Steric hindrance from the 3-substituent slows reactivity at adjacent sites, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency. Electronic effects are probed via Hammett plots, correlating substituent σ values with reaction rates .

Q. What methodologies address contradictory data in reaction yield vs. purity for scaled-up syntheses?

  • Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, catalyst loading). In-line FTIR monitors reaction progress, while patent-free purification (e.g., simulated moving bed chromatography) improves yield without compromising purity. Contradictions between theoretical and observed yields are analyzed via mass balance studies to trace unaccounted byproducts .

Methodological Tables

Challenge Recommended Technique Key Parameters Reference
Regioisomer identificationHPLC with chiral stationary phaseRetention time, UV λmax
Structural ambiguityX-ray crystallography (SHELXL)R-factor, bond-length accuracy
Protective group stabilityIn-situ FTIR monitoringAbsorbance peaks (C-O-C stretch at ~1100 cm⁻¹)
Cross-coupling optimizationDoE with Pd catalystsLigand steric bulk, temperature gradient

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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